Ile-Ala

Übersicht

Beschreibung

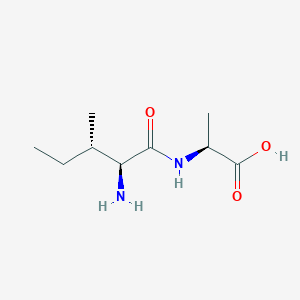

“Ile-Ala” refers to a dipeptide composed of the amino acids isoleucine (Ile) and alanine (Ala). Dipeptides are molecules that consist of two amino acids joined by a single peptide bond . In the context of proteins, “Ile-Ala” would refer to a segment where an isoleucine residue is followed by an alanine residue .

Synthesis Analysis

The synthesis of dipeptides like “Ile-Ala” involves the formation of a peptide bond between the constituent amino acids. This typically occurs through a condensation reaction, where a water molecule is released during the formation of the bond . The synthesis of such peptides can be achieved using standard fluorenylmethyloxycarbonyl methodology, yielding purities above 99% after purification .

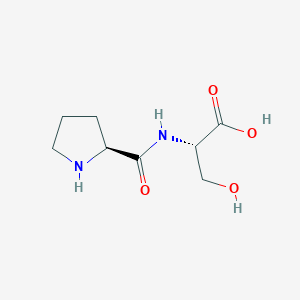

Molecular Structure Analysis

The molecular structure of “Ile-Ala” is determined by the properties of its constituent amino acids and the peptide bond that joins them. Detailed investigations of the structural and conformational properties of similar dipeptides have been conducted using a combination of simulation and experimental methods . These studies often involve techniques like all-atom molecular dynamics simulations and scanning electron microscopy .

Chemical Reactions Analysis

The chemical reactions involving “Ile-Ala” are likely to be similar to those involving other dipeptides. For instance, the self-assembly of dipeptides in different solvents has been studied extensively . The strength of the self-assembly propensity of dipeptides in aqueous solutions can vary, with one study finding the order to be Phe-Phe > Ala-Ile > Ala-Ala > Ile-Ile .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Ile-Ala” would be influenced by the properties of its constituent amino acids and the peptide bond that joins them. Investigations into the properties of similar dipeptides have been conducted, often involving a range of concentrations and temperatures .

Wissenschaftliche Forschungsanwendungen

Isotope Labeling Experiments and Metabolic Engineering

Isotope labeling experiments (ILEs), notably involving carbon-13 (^13C), provide crucial insights for metabolic engineers. These experiments are instrumental in identifying target areas for knockout, overexpression, or media optimization in metabolic engineering processes. This approach has seen application in both academic and industrial laboratories for various purposes, including increasing product formation, uncovering new metabolic functions in uncharacterized organisms, and enhancing metabolic efficiency in cell factories. ILEs, in conjunction with enzyme or metabolic engineering, have been pivotal in elucidating host cell metabolism and in improving product titer, rate, or yield in a directed manner. The ongoing research and future opportunities in this field involve the use of ILEs and ^13C flux analysis for characterizing non-model host organisms and for identifying and subsequently eliminating wasteful byproduct pathways or metabolic bottlenecks (McAtee, Jazmin, & Young, 2015).

Self-Assembly of Dipeptides

The self-assembly of Alanine-Isoleucine (Ala-Ile) and Isoleucine-Isoleucine (Ile-Ile) dipeptides has been extensively studied in both water and methanol solvents, using a combination of atomistic simulations and experimental methods. This research covers a wide range of lengths and timescales and includes techniques like molecular dynamics (MD) simulations and scanning electron microscopy (SEM) experiments. The study reveals the effects of temperature on the formed structures and compares these dipeptides with others like Ala-Ala and Phe-Phe, highlighting the strength of self-assembly propensity in aqueous solutions. Such studies provide valuable insights into the molecular behavior of these dipeptides, which is essential for understanding their potential applications in various fields, including material science and nanotechnology (Rissanou et al., 2020).

Safety And Hazards

The safety and hazards associated with “Ile-Ala” would depend on factors such as concentration, exposure routes, and individual susceptibility. A safety data sheet for a similar compound, “H-ILE-ALA-OH”, suggests that it may require standard safety precautions such as avoiding dust formation and ensuring adequate ventilation .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-4-5(2)7(10)8(12)11-6(3)9(13)14/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t5-,6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCFDOSNHHZGBOY-ACZMJKKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426565 | |

| Record name | CHEBI:74062 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ile-Ala | |

CAS RN |

24787-73-3 | |

| Record name | CHEBI:74062 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

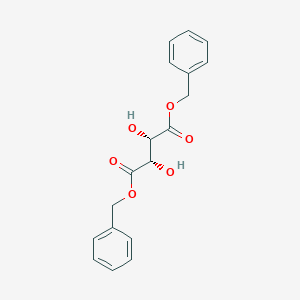

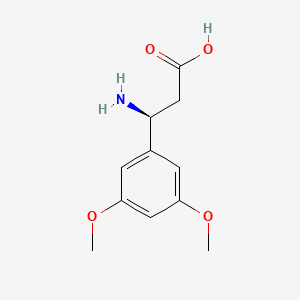

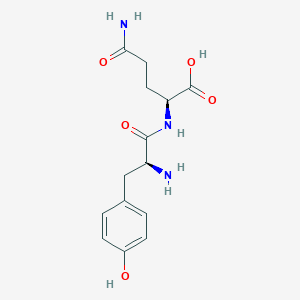

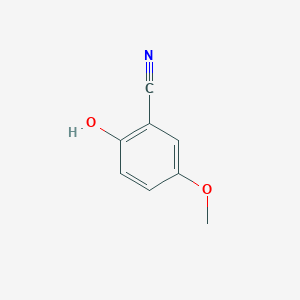

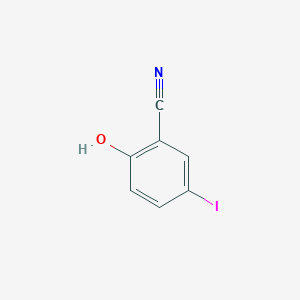

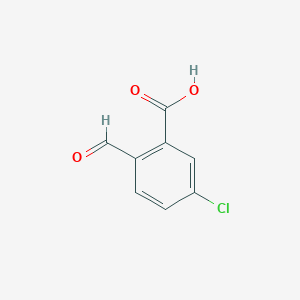

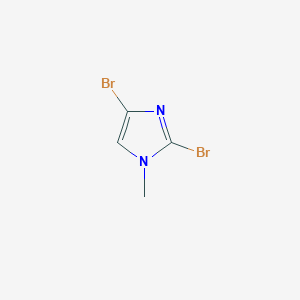

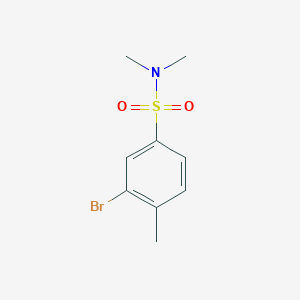

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.